

### **Btk-IN-16: A Technical Guide for Researchers**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Btk-IN-16**, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. This guide covers its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

## **Chemical Structure and Properties**

**Btk-IN-16** is a small molecule inhibitor with the systematic IUPAC name 2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide[1]
Molecular Formula	C <sub>26</sub> H <sub>24</sub> N <sub>4</sub> O <sub>4</sub> [1]
SMILES	C=CC(=O)N1C[C@@H]2C[C@H]1CN2C3=NC( =C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC =CC=C5[1]
CAS Number	2883232-92-4



Table 2: Physicochemical Properties

Property	Value
Molecular Weight	456.5 g/mol [1]
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

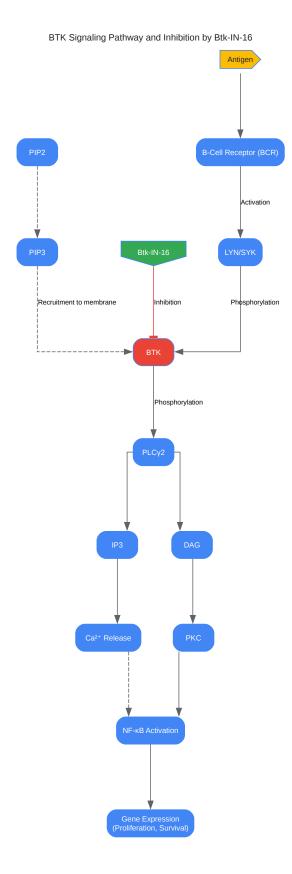
## **Mechanism of Action and Signaling Pathway**

**Btk-IN-16** functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that promote B-cell proliferation and survival.

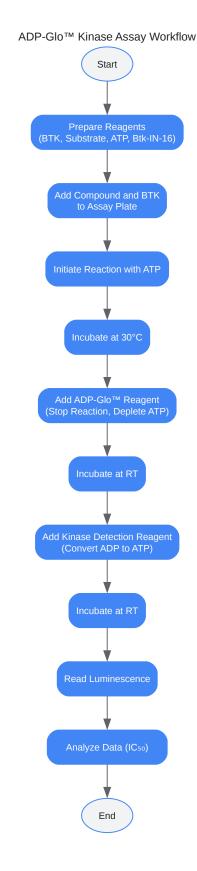
**Btk-IN-16** exhibits inhibitory activity against both the wild-type BTK and the C481S mutant. The C481S mutation is a common mechanism of acquired resistance to first-generation irreversible BTK inhibitors like ibrutinib, which form a covalent bond with the cysteine residue at position 481. **Btk-IN-16**'s ability to inhibit this mutant form makes it a promising candidate for overcoming such resistance. The inhibitor has demonstrated IC50 values of 5.1  $\mu$ M for wild-type BTK and 4.1  $\mu$ M for the C481S mutant.

The following diagram illustrates the canonical BTK signaling pathway and the point of inhibition by **Btk-IN-16**.









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### References

- 1. promega.com [promega.com]
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